1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole
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Overview
Description
1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This specific compound is characterized by the presence of a chlorophenyl group at the 1-position and a phenyl group at the 5-position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole can be achieved through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is typically catalyzed by copper (Cu(I)) salts, such as copper(I) iodide, and is carried out under mild conditions.
Azide-Alkyne Cycloaddition:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
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Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Solvent (e.g., dichloromethane), room temperature.
Products: Substituted triazoles.
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Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate).
Conditions: Aqueous or organic solvent, elevated temperature.
Products: Oxidized derivatives of the triazole.
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Reduction Reactions
Reagents: Reducing agents (e.g., lithium aluminum hydride).
Conditions: Solvent (e.g., tetrahydrofuran), room temperature.
Products: Reduced triazole derivatives.
Common Reagents and Conditions
Halogenating Agents: Chlorine, bromine.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Scientific Research Applications
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Medicinal Chemistry
Antimicrobial Agents: Triazoles are known for their antifungal and antibacterial properties.
Anticancer Agents: Some triazole derivatives have shown promising anticancer activity.
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Agriculture
Pesticides: Triazole compounds are used as fungicides and herbicides.
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Materials Science
Polymers: Triazole-containing polymers exhibit unique properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, triazoles often act by inhibiting enzymes or interfering with cellular processes. For example, triazole antifungal agents inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:
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1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole
- Similar structure but with a different position of the chlorine atom.
- May exhibit different biological activities due to the positional isomerism.
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1-(3-bromophenyl)-5-phenyl-1H-1,2,3-triazole
- Bromine substituent instead of chlorine.
- Different reactivity and potential applications.
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1-(3-chlorophenyl)-4-phenyl-1H-1,2,3-triazole
- Different substitution pattern on the triazole ring.
- May lead to variations in chemical and biological properties.
Properties
Molecular Formula |
C14H10ClN3 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-5-phenyltriazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-7-4-8-13(9-12)18-14(10-16-17-18)11-5-2-1-3-6-11/h1-10H |
InChI Key |
HHGRWXNBXGCVQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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